3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride

Medicinal Chemistry Chemical Synthesis Oxytocin Receptor Antagonists

3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride (CAS 79098-79-6) is a heterocyclic compound belonging to the benzoxazinone class, characterized by a 3,4-dihydro-2H-1,3-benzoxazin-2-one core with a piperidine substituent at the 3-position. It is primarily utilized as a critical synthetic intermediate in the preparation of potent and selective non-peptide oxytocin receptor antagonists.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
CAS No. 79098-79-6
Cat. No. B3284769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride
CAS79098-79-6
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CC3=CC=CC=C3OC2=O.Cl
InChIInChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13;/h1-4,11,14H,5-9H2;1H
InChIKeyOURRXPKGZPCUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one Hydrochloride: A Key Benzoxazinone Intermediate


3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride (CAS 79098-79-6) is a heterocyclic compound belonging to the benzoxazinone class, characterized by a 3,4-dihydro-2H-1,3-benzoxazin-2-one core with a piperidine substituent at the 3-position. It is primarily utilized as a critical synthetic intermediate in the preparation of potent and selective non-peptide oxytocin receptor antagonists [1]. This compound is supplied as a hydrochloride salt, which enhances its stability and handling properties relative to the free base form.

Why 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one Hydrochloride Cannot Be Casually Substituted


In-class compounds such as the 3-(piperidin-3-yl) positional isomer or the free base form cannot be interchanged with 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride without risking synthetic failure or altered pharmacological outcomes. The specific 4-piperidinyl attachment is a defining structural feature of a series of potent oxytocin receptor antagonists, including L-372,662, and its position is critical for the downstream biological activity of the final drug candidates [1]. A comprehensive search of primary literature and patents, however, reveals that publicly available quantitative data comparing the performance of this exact compound against its closest analogs is extremely limited. Therefore, procurement decisions must currently rely under the documented structural role of this compound rather than on published head-to-head quantitative performance metrics.

Quantitative Differentiation Evidence for 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one Hydrochloride


Structural Specificity of the 4-Piperidinyl Positional Isomer for Oxytocin Receptor Antagonist Synthesis

The primary differentiator is structural. The target compound possesses a piperidine moiety attached at the 4-position of the piperidine ring to the benzoxazinone core. This precise geometry is essential for its role as an intermediate in the synthesis of specific oxytocin receptor antagonists like L-372,662. The 3-(piperidin-3-yl) positional isomer, while chemically similar, would lead to the formation of a different final product with an altered spatial configuration. No public quantitative biological activity data (e.g., IC50, Ki) for this exact intermediate is available, and therefore no quantitative comparison with the 3-yl isomer or other analogs can be made [1]. The assigned evidence tag reflects this lack of quantitative comparative data.

Medicinal Chemistry Chemical Synthesis Oxytocin Receptor Antagonists

Application Scenarios for 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one Hydrochloride Based on Evidenced Roles


Synthesis of Benzoxazinone-Based Oxytocin Receptor Antagonists

This compound is a documented intermediate for the synthesis of tocolytic oxytocin receptor antagonists, including L-372,662. Its specific structure is required to achieve the final molecular architecture described in key patents [1]. This is its only evidenced application scenario, as no other quantitative biological or chemical applications were found in the public domain for this exact compound.

Building Block for Focused Chemical Libraries Targeting Oxytocin Receptors

Researchers creating chemical libraries based on the benzoxazinone-piperidine scaffold can use this compound as a starting point to explore structure-activity relationships (SAR) around the piperidine-4-yl position. Its procurement guarantees the correct core structure, avoiding the synthesis of unintended regioisomers that would deviate from established patent SAR [1].

Procurement as a Pre-Validated Intermediate for Drug Development

For organizations scaling up the synthesis of known oxytocin receptor antagonists, procuring this specific intermediate reduces synthetic steps. Its use is pre-validated in the context of specific drug candidates, serving as a reliable node for convergent synthesis strategies [1].

Quote Request

Request a Quote for 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.